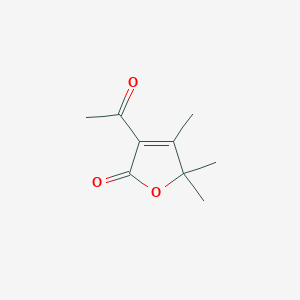

2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-

Description

Structural and Chemical Context within the 2(5H)-Furanone Class

The 2(5H)-furanone ring is a five-membered heterocyclic lactone with an endocyclic double bond. nih.govresearchgate.net This core structure is present in a vast number of natural and synthetic compounds, many of which exhibit significant biological activity. researchgate.netresearchgate.net The reactivity of the 2(5H)-furanone ring is largely dictated by the presence of the α,β-unsaturated carbonyl system, which makes it susceptible to nucleophilic attack, and the endocyclic double bond, which can participate in various cycloaddition reactions. nih.govnih.gov

The specific substitutions on the 2(5H)-furanone ring in 3-acetyl-4,5,5-trimethyl- significantly influence its chemical properties:

3-acetyl group: The acetyl group at the C3 position is an electron-withdrawing group, which further activates the β-carbon of the enone system towards nucleophilic addition. The carbonyl group of the acetyl moiety itself can undergo reactions typical of ketones.

4,5,5-trimethyl groups: The methyl groups at the C4 and C5 positions introduce steric hindrance around the furanone ring. The gem-dimethyl group at the C5 position can influence the stereochemical outcome of reactions at the adjacent C4 position.

The general reactivity of the 2(5H)-furanone ring includes:

Nucleophilic addition: The C5 position is susceptible to attack by nucleophiles.

Photochemical reactions: The double bond can undergo [2+2] cycloadditions with alkenes and alkynes. nih.govtandfonline.com

Ring-opening reactions: The lactone can be opened under acidic or basic conditions. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4,5,5-trimethylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5-7(6(2)10)8(11)12-9(5,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCLNCHKLVJVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358858 | |

| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-10-0 | |

| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5h Furanone, 3 Acetyl 4,5,5 Trimethyl

Direct Synthesis Approaches to 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-

Direct synthesis methods leverage the reactivity of the parent compound, 3-acetyl-4,5,5-trimethylfuran-2(5H)-one (1a), to build more complex molecules.

The condensation of 3-acetyl-4,5,5-trimethylfuran-2(5H)-one (1a) with aldehydes, such as veratraldehyde, has been successfully carried out. researchgate.net This type of reaction is a Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde. wikipedia.orgnih.gov In this specific case, the acetyl group of the furanone acts as the ketone component. These reactions are typically base-catalyzed and lead to the formation of α,β-unsaturated keto compounds. rsc.org The reaction creates a new carbon-carbon bond, extending the conjugation of the molecule. The use of different aldehydes allows for the synthesis of a variety of derivatives with different substituents. researchgate.netijaresm.com

Reaction Type: Claisen-Schmidt Condensation

Reactants: 3-acetyl-4,5,5-trimethylfuran-2(5H)-one (1a) and an aldehyde (e.g., veratraldehyde)

Key Feature: Forms a new carbon-carbon double bond, extending the molecular structure.

3-acetyl-4,5,5-trimethylfuran-2(5H)-one (1a) can react with nitriles, such as malononitrile (B47326). researchgate.net This reaction leads to the formation of new heterocyclic structures through a series of condensation and cyclization steps. For instance, the reaction with malononitrile can ultimately yield a 6-amino-dihydroisobenzofuran-5-carbonitrile derivative after intramolecular condensation. researchgate.net This demonstrates the utility of the furanone core as a scaffold for building more complex, fused ring systems.

Reaction Type: Condensation and Intramolecular Cyclization

Reactants: 3-acetyl-4,5,5-trimethylfuran-2(5H)-one (1a) and a nitrile (e.g., malononitrile)

Key Feature: Leads to the formation of new, fused heterocyclic ring systems.

General Synthetic Strategies Applicable to Substituted 2(5H)-Furanone Derivatives

Broader synthetic strategies can be employed to create a wide array of substituted 2(5H)-furanones, which may then be further modified to obtain the target compound or its analogs.

Enamines derived from 3-acetylfuran-2(5H)-ones are versatile intermediates for the synthesis of heterocyclic substituted furanones. researchgate.net For example, the reaction of 3-acetylfuran-2(5H)-ones with dimethylformamide dimethyl acetal (B89532) (DMF/DMA) can produce enamines, which can then be reacted with other components to build complex heterocyclic systems. researchgate.net This enamine-mediated approach allows for the introduction of various substituents onto the furanone ring, leading to a diverse range of compounds.

| Intermediate | Reagent | Product Type |

| Enamine of 3-acetylfuran-2(5H)-one | Dimethylformamide dimethyl acetal (DMF/DMA) | Heterocyclic substituted furanones |

Maleic anhydride (B1165640) and its derivatives serve as fundamental building blocks for the synthesis of 2(5H)-furanones. researchgate.netresearchgate.net Maleic anhydride, also known as 2,5-Furandione, can be chemically transformed into the furanone core structure. sigmaaldrich.com For example, the reaction of 2,3-dimethyl maleic anhydride with acetic anhydride in the presence of zinc can produce a bis-butenolide. researchgate.net These methods provide a foundational route to the butenolide ring system, which can then be further functionalized.

Continuous flow synthesis has emerged as an efficient and scalable method for producing butenolides (2(5H)-furanones). rsc.orgrsc.org This technique involves the in-situ generation of reactive intermediates, such as acylketenes from dioxinones, which then react with α-hydroxy-ketones to form the butenolide ring. rsc.orgrsc.org This approach offers several advantages, including improved safety, scalability, and the ability to produce a diverse range of butenolides with yields from 30% to 91%. rsc.orgrsc.org The versatility of this method has been demonstrated by the synthesis of various structurally diverse butenolides, including spirocyclic derivatives. rsc.org

| Synthesis Method | Precursors | Key Features | Yields |

| Continuous Flow | Dioxinones and α-hydroxy-ketones | In-situ generation of acylketenes, scalable, fast, and safer | 30-91% |

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the 2(5H)-furanone scaffold. These reactions typically involve the formation of the lactone ring from an appropriately functionalized acyclic precursor. The specific nature of the precursor and the reaction conditions dictate the substitution pattern of the resulting furanone.

Phosphine-catalyzed intramolecular cyclizations have emerged as a notable method. For instance, the cyclization of α-nitroethylallenic esters can be catalyzed by phosphines to stereoselectively produce (Z)-furan-2(3H)-one oxime derivatives in excellent yields. The proposed mechanism involves a phosphine-catalyzed Michael addition of an alkylideneazinate, followed by a rearrangement of the resulting cyclic nitronate to an α-nitrosodihydrofuran. researchgate.net Another approach involves the acid-catalyzed cyclization of half esters, which, after reduction, can yield dibenzylfuranones. researchgate.net

Radical cyclizations also provide a pathway to furanone derivatives. For example, 4-hydroxy-2-cyclobutenones, when treated with lead tetraacetate, can undergo an oxy-radical-triggered ring opening followed by a 5-endo reclosure to form 5-acetoxy-2(5H)-furanones and 5-alkylidene-2(5H)-furanones. researchgate.net This type of radical-triggered reaction highlights the utility of strained ring systems as precursors for furanone synthesis.

Multicomponent Reaction Sequences to 3,4,5-Trisubstituted 2(5H)-Furanones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules like 3,4,5-trisubstituted 2(5H)-furanones. nih.gov These one-pot syntheses are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

One prominent example involves the three-component reaction of amines, aldehydes, and diethyl acetylenedicarboxylate. nih.gov This reaction can be efficiently catalyzed by silica (B1680970) sulfuric acid to produce a series of 3,4,5-trisubstituted 2(5H)-furanone derivatives in high yields. nih.gov Similarly, a one-pot reaction between an arylamine, an aromatic aldehyde, and an acetylenic carboxylate, catalyzed by a graphene oxide@dopamine-Cu nanocatalyst, also affords highly substituted furanones. researchgate.net

Another novel multicomponent approach involves the tandem reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. This two-stage "telescope" process leads to the formation of furan-2(5H)-one derivatives that also contain a 4H-chromen-4-one fragment, demonstrating the power of MCRs to construct complex, fused heterocyclic systems. bohrium.com The proposed mechanism for these reactions often involves initial adduct formation, followed by intramolecular cyclization and subsequent tautomerization or elimination steps to yield the final furanone product. researchgate.netbohrium.com

| Catalyst/Reagent | Reactants | Product Type | Yield |

| Silica Sulfuric Acid | Amines, Aldehydes, Diethyl Acetylenedicarboxylate | 3,4,5-Trisubstituted 2(5H)-furanones | High |

| Graphene oxide@dopamine-Cu | Arylamine, Aromatic Aldehyde, Acetylenic Carboxylate | Methyl 5-oxo-2-aryl-4-(arylamino)-2,5-dihydrofuran-3-carboxylates | High |

| None (Telescope Process) | 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, Arylglyoxals, Meldrum's acid | Furan-2(5H)-ones with 4H-chromen-4-one fragment | Not specified |

Asymmetric Synthesis and Chiral Control in Furanone Formation

The development of asymmetric methodologies for the synthesis of chiral 2(5H)-furanones is of significant interest due to the prevalence of this motif in biologically active natural products. Chiral control can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One approach involves the use of chiral synthons, such as 5-(l-menthyloxy)-3-bromo-2(5H)-furanone, which can be applied in asymmetric Michael reactions. researchgate.net The chiral auxiliary directs the stereochemical outcome of subsequent transformations. The synthesis of such chiral building blocks often starts from readily available materials like mucochloric or mucobromic acids, which are reacted with chiral alcohols like l-menthol (B7771125) or l-borneol. researchgate.netmdpi.com

Solid-Phase Methods and Cross-Coupling Reactions for Furanone Skeletons

Modern synthetic chemistry has increasingly embraced solid-phase organic synthesis (SPOS) and transition metal-catalyzed cross-coupling reactions for the efficient construction of heterocyclic frameworks, including the 2(5H)-furanone skeleton. These methods offer significant advantages in terms of purification, automation, and the ability to generate diverse molecular libraries.

Solid-Phase Methods

Solid-phase synthesis allows for the straightforward purification of intermediates by simple filtration and washing of the polymer support, avoiding traditional chromatographic methods. thieme-connect.com Several solid-phase approaches to 2(5H)-furanones have been developed.

One method utilizes polymer-supported α-selenocarboxylic acids. The dilithio derivatives of these resins react with epoxides to form polymer-bound γ-substituted α-selenobutyrolactones. Subsequent oxidation and elimination steps release the substituted 2(5H)-furanones from the support in high yields and purities. acs.orgnih.gov Another strategy employs a sulfone traceless linker, where the furanone is constructed on the resin and then cleaved via a β-elimination reaction, ensuring high purity of the final product. thieme-connect.com A different approach involves attaching building blocks to a scavenger isocyanate resin via a carbamate (B1207046) linkage, allowing for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org

| Solid-Phase Strategy | Key Reagent/Linker | Product Type |

| Selenocarboxylic Acid Resin | Polymer-supported α-selenocarboxylic acids | Substituted 2(5H)-furanones |

| Sulfone Traceless Linker | Polystyrene/divinylbenzene lithiophenylsulfinate | Substituted 2(5H)-furanones |

| Scavenger Resin | Isocyanate scavenger resin (carbamate linkage) | 4-Amino-5-hydroxy-2(5H)-furanones |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for synthesizing 4-substituted 2(5H)-furanones, which can be challenging to prepare by other means. acs.org

Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed. For instance, 4-tosyl-2(5H)-furanone, which is easily prepared from tetronic acid, serves as an excellent coupling partner with various boronic acids to yield 4-aryl or 4-heteroaryl-2(5H)-furanones. acs.orgysu.am This method is advantageous due to the stability of the tosylate precursor and the generally non-toxic nature of boronic acids. ysu.am Similarly, nickel-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with organozinc reagents provides an efficient and practical route to 4-substituted derivatives. oup.com

Direct furanone annulation methods can also produce furanones that are themselves suitable partners for subsequent cross-coupling. For example, a one-pot annulation involving a Ti-direct aldol (B89426) addition and acid-induced cyclo-condensation can generate 5-aryl-2(5H)-furanones bearing a bromine or tosyloxy group, which can then undergo Suzuki-Miyaura coupling to afford biphenyl-substituted products. mdpi.com

| Catalyst | Coupling Partners | Product Type |

| Palladium(II) acetate/Triphenylphosphine | 4-Tosyl-2(5H)-furanone and Boronic Acids | 4-Aryl/Heteroaryl-2(5H)-furanones |

| Nickel(II) catalyst | 4-Tosyl-2(5H)-furanone and Organozinc Reagents | 4-Substituted 2(5H)-furanones |

| Palladium(II) acetate/XPhos | 5-(4-Tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-one and Boronic Acids | 5-(Biphenyl)-substituted 2(5H)-furanones |

Chemical Reactivity and Transformation Mechanisms of 2 5h Furanone, 3 Acetyl 4,5,5 Trimethyl

Reaction Pathways of the Furanone Ring System

The inherent electrophilicity of the α,β-unsaturated lactone system in 2(5H)-furanones is a key determinant of their reactivity, making them amenable to attack by a wide array of nucleophiles and participation in various cycloaddition reactions.

The conjugate addition of sulfur nucleophiles, or thionucleophiles, to the electron-deficient double bond of 2(5H)-furanones is a well-established method for the synthesis of 4-thio-substituted-4,5-dihydro-2(3H)-furanones. researchgate.net This reaction proceeds via a 1,4-addition mechanism, where the soft sulfur nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system. A variety of thionucleophiles, including thioacids, dithioacids, xanthates, and dithiocarbamates, have been successfully employed in these conjugate additions. researchgate.net

For instance, the reaction of 5-methyl-2(5H)-furanone with such thionucleophiles has been shown to be diastereoselective, yielding exclusively the cis-α,β-disubstituted butanolides. researchgate.net Furthermore, some of the resulting adducts can be selectively hydrolyzed to furnish a free thiol functionality, highlighting the synthetic utility of this transformation. researchgate.net The susceptibility of 5-alkoxy-3,4-dichloro-2(5H)-furanones to nucleophilic attack by mercaptans further underscores the reactivity of the furanone ring towards sulfur-based nucleophiles. nih.gov

Table 1: Examples of Thionucleophile Addition to 2(5H)-Furanones

| Furanone Substrate | Thionucleophile | Product Type | Key Observation | Reference |

| 5-methyl-2(5H)-furanone | Thioacids, Dithioacids, Xanthates, Dithiocarbamates | 4-thio-4,5-dihydro-2(3H)-furanones | Diastereoselective, affording exclusively cis-α,β-disubstituted butanolides | researchgate.net |

| 5-alkoxy-3,4-dichloro-2(5H)-furanone | Mercaptans | 4-thio-substituted furanones | Susceptible to nucleophilic attack | nih.gov |

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org 2(5H)-furanones, possessing an electron-deficient double bond, can effectively serve as dienophiles in these reactions. The global electrophilicity index is a useful parameter for classifying the reactivity of a series of 2(5H)-furanones as dienophiles in Diels-Alder reactions. researchgate.net

The local reactivity and the preferential cyclization modes of these cycloadditions can be predicted using philicity indexes. researchgate.net Studies have shown that these cycloadditions typically have a normal electron demand character. researchgate.net For example, the Diels-Alder reaction of 5-(l-menthyloxy)-2(5H)-furanone, a chiral maleic anhydride (B1165640) analogue, with various cyclic and acyclic dienes has been utilized to produce enantiomerically pure products. acs.org Both furan (B31954) and 2,5-dimethylfuran (B142691) have been shown to produce exo Diels-Alder adducts with maleimides under elevated temperatures. nih.gov

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.org While the direct application to 2(5H)-furanones is less common, the related Morita-Baylis-Hillman (MBH) reaction provides a pathway for the functionalization of these systems. For example, MBH adducts have been utilized in the synthesis of furo[3,2-b]furanones. lookchem.com

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis. Organocatalytic asymmetric Michael addition of aldehydes to 2-furanones has been successfully demonstrated, providing an efficient route to highly functionalized chiral γ-lactones with three consecutive stereogenic centers. rsc.org This reaction proceeds with good yields and high stereoselectivities. rsc.org Similarly, the addition of nitrogen nucleophiles to 2(5H)-furanones can proceed via a Michael addition pathway to yield β-substituted cyclic derivatives. researchgate.net

The introduction of halogen atoms onto the 2(5H)-furanone ring significantly enhances its reactivity and provides handles for further synthetic transformations. nih.govmdpi.com 3,4-Dihalo-5-hydroxy-2(5H)-furanones are particularly reactive molecules due to the presence of a carbonyl group conjugated with a double bond, a hydroxyl group at C5, and two labile halogen atoms at C3 and C4. mdpi.com These features make them versatile substrates for nucleophilic substitution reactions.

Depending on the reaction conditions, nucleophilic substitution can occur at either the C4 or C5 position. nih.gov For instance, 5-alkoxy-3,4-dichloro-2(5H)-furanone reacts with sodium azide (B81097) in methanol (B129727) to give the corresponding 5-alkoxy-4-azido derivative in good yield. nih.gov The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds in a highly regioselective manner to afford 4-thiosubstituted products. nih.gov

Table 2: Nucleophilic Substitution Reactions of Halogenated 2(5H)-Furanones

| Halogenated Furanone | Nucleophile | Position of Substitution | Product | Reference |

| 5-alkoxy-3,4-dichloro-2(5H)-furanone | Sodium azide | C4 | 5-alkoxy-4-azido-2(5H)-furanone | nih.gov |

| 5-alkoxy-3,4-dihalo-2(5H)-furanone | Arylthiols (in base) | C4 | 4-arylthio-5-alkoxy-2(5H)-furanone | nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide | C4 | 4-azido-3,5-dichloro-2(5H)-furanone | nih.gov |

Ring Transformations and Rearrangement Pathways of Furanones

The 2(5H)-furanone ring is not merely a static scaffold but can undergo a variety of ring transformations and rearrangements under different reaction conditions. For instance, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine (B178648) or its derivatives in acidic aqueous solutions at elevated temperatures leads to a ring transformation, affording 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. nih.gov Under acidic conditions, the 2(5H)-furanone ring can react via its acyclic form. nih.gov

Photochemical Rearrangements Leading to Furanones

Photochemistry offers a powerful and often unique avenue for the transformation of 2(5H)-furanones. tandfonline.comresearchgate.net These reactions can lead to complex molecular architectures that are not readily accessible through thermal methods. A notable example is the di-π-methane rearrangement. tandfonline.com The irradiation of 4-substituted benzyl-2(5H)-furanones in methanol can lead to photorearranged isomers, specifically 6-substituted endo- and exo-5-phenyl-3-oxabicyclo[3.1.0]hexan-2-ones. tandfonline.com

Furthermore, photochemical [2+2] cycloaddition reactions of 2(5H)-furanones with alkenes are a valuable synthetic tool. tandfonline.com Radicals generated photochemically can also add to the electron-deficient double bond of furanones. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 5h Furanone, 3 Acetyl 4,5,5 Trimethyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm the identity and purity of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the three different methyl groups and the acetyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the two methyl groups at the C5 position are expected to be equivalent and appear as a single sharp peak, while the C4-methyl and the acetyl methyl protons would each produce their own unique signals.

Mass Spectrometry (MS, HRMS, GC-MS/MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS: Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) corresponding to the compound's molecular weight (168.19 g/mol ). The fragmentation pattern would be characteristic of the furanone structure, likely showing losses of methyl and acetyl groups.

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₁₂O₃).

GC-MS/MS: When coupled with Gas Chromatography, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for detecting the compound in complex mixtures. nih.gov This technique is particularly useful for analyzing trace amounts of furanones in various matrices.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups. Key expected vibrational frequencies include:

A strong absorption band for the C=O stretching of the α,β-unsaturated γ-lactone ring.

Another distinct C=O stretching band for the acetyl group.

Bands corresponding to C=C stretching within the furanone ring.

Bands related to C-H stretching and bending of the methyl groups. Studies on the parent 2(5H)-furanone show a very strong carbonyl stretching band, which is a hallmark of this class of compounds. orgsyn.org

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are vital for separating the target compound from a mixture and for its quantitative analysis.

Gas Chromatography (GC, GC × GC, GC-O)

Gas chromatography is a common technique for separating and analyzing volatile compounds like furanones.

GC: The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). For related trimethyl-furanone isomers, Kovats retention indices have been reported, which help in standardizing identification across different systems. nih.gov

GC × GC: Comprehensive two-dimensional gas chromatography (GC × GC) would provide enhanced separation power for analyzing this compound in highly complex samples.

GC-O: Gas Chromatography-Olfactometry could be used if the compound contributes to the aroma of a sample, allowing for the correlation of its chromatographic peak with a specific odor.

Liquid Chromatography (LC, LC-MS/MS)

Liquid chromatography is suitable for the analysis of less volatile or thermally sensitive compounds.

LC: Reversed-phase High-Performance Liquid Chromatography (HPLC) could be used to separate the compound from non-volatile matrix components.

LC-MS/MS: The coupling of LC with tandem mass spectrometry provides a highly sensitive and selective method for the detection and quantification of furanone derivatives in various samples, including biological and food matrices. nih.gov This method is often preferred for its ability to handle complex samples with minimal cleanup.

High-Resolution Separation Techniques

The accurate analysis and characterization of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-, and related furanones in complex matrices rely heavily on high-resolution separation techniques. Gas chromatography (GC) is the predominant method for the separation of these volatile and semi-volatile compounds. The use of high-resolution capillary columns is critical for resolving target analytes from other matrix components. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax), are frequently employed for the analysis of furanones. imreblank.ch For instance, the chromatographic separation of various furanone isotopomers has been successfully achieved on DB-Wax capillary columns. imreblank.ch Similarly, Rxi-624Sil MS columns are noted for their high selectivity for volatile organic compounds, providing good separation of furan (B31954) and its derivatives. restek.com

To enhance selectivity and sensitivity, GC is often coupled with mass spectrometry (MS). Advanced configurations like gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) are utilized for the comprehensive investigation of lactones and furanones in complex samples like wine. researchgate.net This technique allows for targeted analysis with high specificity, which is crucial for distinguishing between structurally similar compounds and overcoming matrix effects. researchgate.net

In addition to GC, High-Performance Liquid Chromatography (HPLC) serves as a valuable separation technique, particularly for the isolation of furanone derivatives that may not be suitable for GC analysis. HPLC has been effectively used to separate individual stereoisomers of novel 2(5H)-furanone sulfoxides, which were isolated using recrystallization and preparative HPLC. researchgate.net

Table 1: High-Resolution Separation Techniques for Furanone Analysis

| Technique | Detector | Column/Stationary Phase Example | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | DB-Wax, Rxi-624Sil MS | Separation of volatile furanones and their isotopomers in food and flavor samples. | imreblank.ch, restek.com |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Triple Quadrupole (QqQ) | FFAP | Comprehensive and quantitative analysis of furanones and lactones in wine. | researchgate.net, researchgate.net |

Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis (e.g., of related furanones)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique renowned for its high accuracy and precision, making it ideal for the analysis of trace-level flavor compounds like furanones. The principle of SIDA involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C, ²H, or ¹⁵N) to the sample as an internal standard at the earliest stage of sample preparation. researchgate.netmdpi.com Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the extraction, cleanup, and analysis process. This co-behavior effectively corrects for analyte losses during sample workup and compensates for matrix-induced signal suppression or enhancement during detection, typically by mass spectrometry. researchgate.net

SIDA has been successfully developed for the quantification of several key furanones. For example, assays for 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF) utilize [¹³C]-sotolone and [²H]-EHMF as internal standards, respectively. researchgate.net Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of its labeled counterpart. researchgate.netmdpi.com This method has demonstrated excellent reproducibility and accuracy in various food matrices. researchgate.net The development of SIDA methods for furan metabolites in biological samples, such as human urine, further underscores the technique's robustness and applicability in complex analytical scenarios. mdpi.comnih.gov

Table 2: Examples of Stable Isotope Dilution Assays for Furanones

| Target Analyte | Stable Isotope Labeled Standard | Matrix | Detection Method | Reference |

|---|---|---|---|---|

| Sotolon | [¹³C]-Sotolone | Fenugreek seeds, Seasonings, Soya sauce | GC-MS (Chemical Ionization) | researchgate.net |

| EHMF | [²H]-EHMF | Fenugreek seeds, Seasonings, Soya sauce | GC-MS (Chemical Ionization) | researchgate.net |

| Furaneol (B68789) | - | Wine | GC-QqQ-MS/MS | researchgate.net |

Sample Preparation and Enrichment Strategies (e.g., Headspace Solid-Phase Microextraction - HS-SPME, Solid Phase Extraction - SPE, QuEChERS-like approaches)

The effective isolation and enrichment of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-, and its analogs from complex sample matrices are prerequisites for successful instrumental analysis. Several sample preparation techniques are employed, each with specific advantages for different matrices and target analytes.

Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from solid, liquid, and gaseous samples. researchgate.net It involves exposing a fused-silica fiber coated with a sorptive polymer to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. nih.gov HS-SPME is valued for its simplicity and ability to minimize matrix interference. researchgate.net The efficiency of the extraction is dependent on optimizing parameters such as fiber coating, extraction temperature, and time, which have been tailored for the analysis of furanones in products like pandan leaves and tea. nih.govresearchgate.net

Solid Phase Extraction (SPE) SPE is a robust and versatile technique for extracting analytes from liquid samples, particularly for compounds like furanones that are polar and may not be efficiently extracted by liquid-liquid methods. reading.ac.uk In SPE, the sample is passed through a cartridge packed with a solid sorbent. The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Various sorbents have been used for furanone analysis, including Lichrolut-EN, which has been shown to effectively extract furaneol from fruit juice with minimal retention of pigments and other non-volatile interferences. nih.govresearchgate.net SPE is particularly useful for concentrating analytes and providing a cleaner extract for subsequent chromatographic analysis. researchgate.netreading.ac.uk

QuEChERS-like Approaches The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has gained popularity for the analysis of a wide range of analytes in complex food matrices. phenomenex.comorochem.com The typical QuEChERS procedure involves a two-step process. First, an extraction and partitioning step is performed by shaking the sample with a solvent (commonly acetonitrile) and a mixture of salts. phenomenex.com Second, the resulting supernatant is subjected to a cleanup step using dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract to remove specific interferences like fats, sugars, and pigments. phenomenex.com This method has been successfully applied to the analysis of furfural (B47365) compounds, including 2(5H)-furanone, in milk powder, demonstrating high recoveries and good repeatability. jst.go.jp The versatility of QuEChERS allows it to be adapted for various sample types by modifying the salt and sorbent combinations. restek.com

Table 3: Comparison of Enrichment Strategies for Furanone Analysis

| Technique | Principle | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| HS-SPME | Adsorption of volatile analytes from the sample headspace onto a coated fiber. | Solvent-free, simple, minimizes matrix effects, high sensitivity for volatiles. | Analysis of aroma compounds in tea, herbs, and other food products. | researchgate.net, researchgate.net, nih.gov |

| SPE | Analyte retention on a solid sorbent from a liquid sample, followed by elution. | Effective for polar compounds, provides clean extracts, concentration of analytes. | Extraction of furanones from fruit juices, wine, and other beverages. | reading.ac.uk, researchgate.net, nih.gov |

| QuEChERS | Solvent extraction with salting-out followed by dispersive SPE (d-SPE) cleanup. | Fast, simple, low solvent use, effective for a wide range of analytes and matrices. | Multi-residue analysis in complex food matrices like milk powder. | phenomenex.com, jst.go.jp |

Computational Chemistry and Molecular Modeling of 2 5h Furanone, 3 Acetyl 4,5,5 Trimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. They provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

No specific studies utilizing Density Functional Theory (DFT) to optimize the molecular structure and calculate the electronic properties of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- were found. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional conformation of the molecule. The calculations would yield important parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like dipole moment, polarizability, and the distribution of electron density (Mulliken charges) would be determined, offering insights into the molecule's polarity and intermolecular interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a small molecule (ligand) might interact with a biological target, such as a protein.

Ligand-Protein Interaction Analysis for Biological Targets (e.g., Eag-1, PTP1B)

There is no available research detailing the molecular docking of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- with the specific biological targets Eag-1 (Ether-à-go-go-1 potassium channel) or PTP1B (Protein Tyrosine Phosphatase 1B). While some studies have investigated other furanone or benzofuran (B130515) derivatives as inhibitors of PTP1B, a target for diabetes and obesity, this specific compound has not been evaluated. nih.gov A typical docking study would predict the binding affinity (measured in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the furanone and the active site of the target protein.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Eag-1 | Data Not Available | Data Not Available |

| PTP1B | Data Not Available | Data Not Available |

Theoretical Pharmacokinetics and ADME Predictions

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of a compound into a drug. These properties can be predicted using various computational models.

For 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-, specific theoretical pharmacokinetic and ADME prediction data from published research is unavailable. These predictions would typically assess parameters based on Lipinski's Rule of Five and other descriptors to evaluate the compound's drug-likeness.

| ADME Property | Predicted Value | Reference Range |

| Molecular Weight | Data Not Available | < 500 g/mol |

| LogP | Data Not Available | < 5 |

| Hydrogen Bond Donors | Data Not Available | < 5 |

| Hydrogen Bond Acceptors | Data Not Available | < 10 |

| Human Intestinal Absorption | Data Not Available | % |

| Blood-Brain Barrier Permeation | Data Not Available | Yes/No |

| CYP450 2D6 Inhibition | Data Not Available | Yes/No |

Natural Occurrence and Biosynthetic Studies of Furanones

Prevalence of Furanone Structures in Natural Sources (e.g., Plants, Fungi, Marine Organisms)

Furanone structures are widespread in the natural world, found in a variety of organisms where they serve numerous biological functions. In the plant kingdom, furanones are key components of the flavor and aroma of many fruits, including strawberries, raspberries, pineapples, and tomatoes. nih.gov For instance, Mesifurane, or 2,5-dimethyl-4-methoxy-3(2H)-furanone, is a significant flavorant in arctic brambles, mangoes, and strawberries.

Fungi, particularly those from marine environments, are also a rich source of furanone compounds. unipi.it Research has identified various furanone derivatives from marine-derived fungi associated with sponges, corals, and algae. unipi.it These fungi represent a significant, though historically underexplored, reservoir of novel secondary metabolites.

Marine organisms, especially algae, are notable producers of furanones. The red seaweed Delisea pulchra, for example, produces a range of halogenated (brominated) furanones. nih.gov These compounds are delivered to the surface of the alga, where they play a crucial role in its defense mechanisms. nih.gov Other marine sources include sponges and ascidians. nih.gov

Formation in Foodstuffs and Flavor Chemistry (e.g., Maillard Reactions, Role in Aroma Profiles of Roasted Products)

The distinctive flavors and aromas of many cooked foods are due to the formation of furanones during heating. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the generation of these compounds. nih.gov This process is fundamental to the flavor profiles of a wide array of thermally processed foods.

Several 4-hydroxy-3(2H)-furanones are crucial flavor compounds in cooked foodstuffs, possessing very low aroma thresholds. nih.gov These compounds contribute caramel-like, sweet, nutty, and burnt notes. For example, 2,5-Dimethyl-4-hydroxy-3-furanone imparts a pleasant caramel (B1170704) taste and the aroma of roasted pineapple. thegoodscentscompany.com Similarly, 3-hydroxy-2(5H)-furanones like sotolon contribute meaty and spicy/nutty flavors to foods. nih.gov In some fermented products like soy sauce and beer, furanones can be produced by yeast, likely from an intermediate of the Maillard reaction. nih.gov

Table 1: Examples of Furanones in Food and their Aroma Profiles

| Compound Name | Aroma/Flavor Profile | Typical Food Source | Formation Pathway |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Caramel-like, sweet, pineapple | Cooked fruits, roasted products | Maillard Reaction |

| Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) | Curry, fenugreek, caramel, burnt sugar | Meats, spicy/nutty foods | Spontaneous from amino acids |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) | Caramel-like, sweet | Processed foods, beer, soy sauce | Maillard Reaction, Fermentation |

| Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) | Fruity, sweet | Arctic bramble, strawberry, mango | Enzymatic methylation |

Biosynthetic Pathways from Precursors (e.g., Sugars, Amino Acids)

The biosynthesis of furanones follows several distinct pathways depending on the precursor molecules and the organism. In many food systems, the formation is abiotic, resulting from the Maillard reaction where sugars and amino acids are the primary precursors. nih.gov The carbon skeleton of the sugar can determine the type of furanone produced; for instance, hexoses typically yield furaneol (B68789), while pentoses form norfuraneol. nih.gov

In biological systems, specific enzymatic pathways have been identified. The biosynthesis of well-known furanones such as ascorbic acid (Vitamin C) and erythroascorbic acid from sugar precursors in plants and yeast has been characterized at the enzymatic level. nih.gov Amino sugars, which are key constituents of many natural products, are formed in biological systems through the action of aminotransferases or amidotransferases, which introduce an amino group from L-glutamate or L-glutamine onto sugar phosphates or nucleotides.

Other furanones are produced spontaneously from amino acids. For example, sotolon, which contributes to meaty and spicy flavors, is formed from precursors like threonine and 4-hydroxy-L-leucine. nih.gov

Ecological Significance and Origin of Furanone Bioactivities

Furanones play a significant role in the ecological interactions of the organisms that produce them. Their functions are diverse, ranging from chemical signaling to defense. nih.gov

One of the most well-documented ecological roles is the interference with bacterial quorum sensing. Halogenated furanones produced by the marine alga Delisea pulchra prevent bacterial colonization on the plant's surface by disrupting the acylated homoserine lactone (AHL) signaling system that bacteria use to coordinate group behaviors. nih.gov This anti-biofilm activity has made furanones a major focus of research for developing novel anti-fouling and anti-infective agents. epa.gov

In other ecological contexts, furanones serve as:

Pheromones: 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in the cockroach Eurycolis florionda. nih.gov

Defense Compounds: The 2,5-dimethyl derivative of 5-methyl-4-hydroxy-3(2H)-furanone deters fungal growth on strawberries. nih.gov Additionally, brominated furanones from Delisea pulchra can deter grazing by marine herbivores. nih.gov

Attractants: The pleasant aromas of 4-hydroxy-3(2H)-furanones in fruits serve to attract animals, which aids in seed dispersal. researchgate.net

Identification of Related Furanone Isomers in Natural Matrices (e.g., 3,5,5-trimethyl-2(5H)-furanone in hazelnuts, 3,4,5-trimethyl-2(5H)-furanone from plant-derived smoke, 2(5H)-Furanone in olive stems)

The structural diversity of furanones is evident in the various isomers identified in specific natural sources.

3,5,5-trimethyl-2(5H)-furanone in hazelnuts: This compound has been identified as one of the key odorants in raw Italian hazelnuts (Corylus avellana L. var. Tonda Romana). thegoodscentscompany.com Its presence contributes to the characteristic aroma profile of the nuts.

3,4,5-trimethyl-2(5H)-furanone from plant-derived smoke: This trimethylbutenolide has been isolated from plant-derived smoke. researchgate.net It acts as a seed germination inhibitor, demonstrating the influence of smoke-derived compounds on plant life cycles. researchgate.net

2(5H)-Furanone in olive stems: A study of the essential oil from the stems of Olea europaea (olive tree) from Ethiopia identified the related compound 5-methyl-2(5H)-furanone. sportsmedoa.com This finding highlights the presence of the core furanone structure within this plant species.

Analytical Method Development and Validation for 2 5h Furanone, 3 Acetyl 4,5,5 Trimethyl

Development of Quantitative Analysis Techniques

The quantification of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is predominantly achieved through chromatographic techniques, which are capable of separating the analyte from a complex mixture and providing a signal proportional to its concentration. Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for this purpose due to its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like furanones. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-, a non-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms or HP-5MS), is typically employed. nih.goveurl-pc.eu The instrument parameters, including injector temperature, temperature program, and carrier gas flow rate, are optimized to achieve good chromatographic resolution and peak shape. Detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target compound.

High-Performance Liquid Chromatography (HPLC): Alternatively, High-Performance Liquid Chromatography (HPLC) can be utilized, especially for less volatile or thermally unstable furanone derivatives. researchgate.netacs.org A reversed-phase HPLC method using a C18 column is common for separating furanones. researchgate.netsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.comshimadzu.com Detection is often accomplished using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net

Below is an interactive data table summarizing typical starting parameters for these analytical techniques.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Injector Temp. | 250 - 280°C | N/A |

| Oven Program | Initial 50°C, ramp to 280°C | Isocratic or Gradient Elution |

| Carrier Gas | Helium (1 mL/min) | N/A |

| Mobile Phase | N/A | Acetonitrile/Water or Methanol/Water mixture |

| Detector | Mass Spectrometer (in SIM or Full Scan Mode) | UV Detector (e.g., at 280-290 nm) |

Optimization of Sample Preparation and Extraction Methodologies

The goal of sample preparation is to efficiently extract 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- from the sample matrix while removing interfering substances. The choice of method depends on the matrix's complexity (e.g., food, biological fluids) and the analyte's physicochemical properties.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free technique ideal for volatile compounds. nih.gov The sample is placed in a sealed vial and heated to allow volatile analytes to partition into the headspace. nih.gov A fused silica (B1680970) fiber coated with a specific stationary phase (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace to adsorb the analytes. nih.gov The fiber is then desorbed in the hot GC injector. Optimization of parameters such as fiber coating, extraction temperature, and time is critical for maximizing recovery. mdpi.com The addition of salt (salting out) to the sample can increase the volatility of the target compound and improve extraction efficiency. nih.gov

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are also widely used. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach, which involves an acetonitrile extraction followed by a cleanup step using dispersive SPE (dSPE), has proven effective for analyzing similar compounds in complex food matrices like meat and cheese. eurl-pc.eu The optimization of this process involves selecting the appropriate extraction solvent and dSPE sorbents to remove interferences like lipids and pigments. researchgate.net For SPE, cartridges like Lichrolut-EN have been shown to effectively extract furanones from juices, with methanol used for elution. nih.govresearchgate.net

Key parameters optimized during method development include:

Solvent Type and Volume: Ensuring complete extraction of the analyte.

Extraction Temperature: Higher temperatures can increase extraction efficiency for volatile compounds but may also risk thermal degradation. scispace.comnih.gov

Extraction Time: Must be sufficient to allow for equilibrium to be reached between the sample and the extraction phase. mdpi.com

pH: Adjusting the sample pH can improve the extraction of acidic or basic compounds.

The following table compares common extraction methodologies.

| Feature | HS-SPME | QuEChERS | Solid-Phase Extraction (SPE) |

| Principle | Adsorption of headspace volatiles onto a coated fiber | Acetonitrile extraction followed by dSPE cleanup | Analyte retention on a solid sorbent and elution |

| Solvent Use | Solvent-free | Moderate (Acetonitrile) | Moderate (Conditioning and Elution Solvents) |

| Sample Throughput | Moderate; can be automated | High | High; can be automated |

| Best For | Volatile and semi-volatile compounds | Wide range of analytes in complex matrices | Targeted analyte isolation from liquid samples |

| Key Optimization | Fiber coating, temperature, time, salt addition | Solvent/salt ratio, dSPE sorbent type | Sorbent material, pH, elution solvent |

Method Validation and Performance Criteria for Detection and Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It ensures the reliability and consistency of the results. Key performance criteria are evaluated according to established guidelines. dcvmn.orggavinpublishers.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specific concentration range. A regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99. nih.govshimadzu.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 70-120%. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD%). For precision, an RSD of ≤15-20% is generally acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. merckmillipore.com The LOQ for furanones in food matrices can range from the low ng/g to µg/kg level, depending on the technique used. nih.govnih.goveurl-pc.eu

The table below summarizes the typical performance criteria for a validated analytical method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and instrument response. | > 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 70 - 120% |

| Precision (% RSD) | Agreement among repeated measurements. | ≤ 20% |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10 or lowest validated spike level |

Q & A

What synthetic methodologies are effective for preparing 3-acetyl-4,5,5-trimethyl-2(5H)-furanone, and what mechanistic insights underpin these reactions?

Answer:

The synthesis of 3-acetyl-substituted 2(5H)-furanones typically involves cyclization or condensation reactions. For example, intramolecular esterification of α-acetyl-γ-keto esters under acidic conditions can yield the furanone core. Evidence from analogous compounds (e.g., 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone) highlights the use of intermolecular condensation of acetoxy ketones (e.g., 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone) to form the lactone ring . Mechanistically, acid-catalyzed cyclization proceeds via enol intermediate formation, followed by ring closure. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side reactions like decarboxylation .

How can advanced spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in 3-acetyl-4,5,5-trimethyl-2(5H)-furanone derivatives?

Answer:

- NMR: 1H NMR can identify substituent positions via coupling patterns (e.g., vinyl protons in the furanone ring at δ 5.5–6.5 ppm). 13C NMR distinguishes carbonyl (δ 170–180 ppm) and acetyl groups (δ 25–30 ppm for methyl, 200–210 ppm for ketone).

- HRMS: High-resolution mass spectrometry confirms molecular formula (e.g., C9H12O3 for the target compound). Fragmentation patterns (e.g., loss of acetyl or methyl groups) validate substitution sites .

- Chromatography: Gas chromatography (GC) with polar columns (e.g., Carbowax) and temperature ramps (60–200°C) aids in purity assessment .

What in vitro assays are suitable for evaluating the bioactivity of 3-acetyl-4,5,5-trimethyl-2(5H)-furanone, and how should data be interpreted?

Answer:

- Enzyme Inhibition: Use recombinant PTP1B (Protein Tyrosine Phosphatase 1B) assays with p-nitrophenyl phosphate (pNPP) as a substrate. IC50 values (e.g., 41.4–154.5 μM for related furanones ) indicate potency.

- Anti-Biofilm Activity: Quantify biofilm inhibition in Campylobacter jejuni using crystal violet staining or confocal microscopy. Compare treated vs. untreated samples for motility reduction .

- Dose-Response Analysis: Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50. Validate with positive controls (e.g., epigallocatechin gallate ).

How can regioselectivity challenges in the synthesis of trisubstituted 2(5H)-furanones be addressed?

Answer:

Regioselectivity issues arise from competing cyclization pathways. Strategies include:

- Steric Control: Bulkier substituents (e.g., 4,5,5-trimethyl groups) favor specific transition states.

- Catalyst Design: Lewis acids (e.g., BF3·OEt2) direct electrophilic attack to less hindered positions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Advanced computational modeling (DFT) can predict favorable pathways by analyzing transition-state energies .

What structural modifications at the 3-acetyl position enhance the bioactivity of 2(5H)-furanone derivatives?

Answer:

- Electron-Withdrawing Groups: Nitro or halogen substituents increase electrophilicity, enhancing enzyme inhibition (e.g., 3-chloro derivatives show higher PTP1B activity ).

- Hydrophobic Moieties: Aromatic or alkyl chains improve membrane permeability. For example, 3-(4-methylsulfonylphenyl) derivatives exhibit improved pharmacokinetic profiles .

- Hybridization: Conjugation with triazoles (e.g., bis-1,2,3-triazole derivatives) enhances binding affinity via π-π interactions .

How should contradictory reports on the bioactivity of 2(5H)-furanone derivatives be reconciled?

Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., enzyme source, substrate concentration).

- Structural Purity: Verify compound integrity via HPLC or GC-MS to rule out impurities .

- Cellular Context: Cell-line-specific metabolism (e.g., hepatic vs. microbial) affects activity. Use isogenic models for cross-study comparisons .

What computational tools aid in predicting the physicochemical properties of 3-acetyl-4,5,5-trimethyl-2(5H)-furanone?

Answer:

- QSPR Models: Predict solubility (LogP ~1.5–2.0) and bioavailability using tools like Molinspiration or ACD/Labs.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., PTP1B active site) to guide rational design .

- ADMET Prediction: Software like SwissADME estimates toxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.